molecular formula C17H24N2O2 B3819719 (Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide

(Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide

Cat. No.: B3819719
M. Wt: 288.4 g/mol
InChI Key: ORIDVMBLYIXCFL-WJDWOHSUSA-N
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Description

(Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a phenyl ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of an appropriate acetamide derivative with a phenyl-substituted alkene under controlled conditions. The reaction may require the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetamido-3-phenylprop-2-enyl)-N,N-di(propan-2-yl)amine: Similar structure with slight variations in the substituents.

    2-acetamido-3-phenylprop-2-enamide: Lacks the di(propan-2-yl) groups, leading to different chemical properties.

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(Z)-2-acetamido-3-phenyl-N,N-di(propan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(2)19(13(3)4)17(21)16(18-14(5)20)11-15-9-7-6-8-10-15/h6-13H,1-5H3,(H,18,20)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIDVMBLYIXCFL-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=CC1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)C(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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